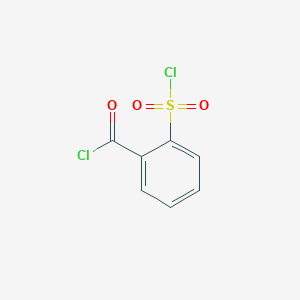

2-Chlorosulfonylbenzoyl chloride

Description

Properties

Molecular Formula |

C7H4Cl2O3S |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

2-chlorosulfonylbenzoyl chloride |

InChI |

InChI=1S/C7H4Cl2O3S/c8-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H |

InChI Key |

FQVVJFIHGLIEBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorosulfonylbenzoyl Chloride and Its Positional Isomers

Established Synthetic Routes to 2-Chlorosulfonylbenzoyl Chloride

The traditional methods for the synthesis of this compound often begin with precursors such as 2-sulfobenzoic acid or its derivatives. These routes are well-documented and have been refined over the years for laboratory and industrial-scale production.

Derivation from 2-Sulfobenzoic Acid and its Derivatives

A common and direct precursor for this compound is 2-sulfobenzoic acid. The conversion involves the chlorination of both the sulfonic acid and carboxylic acid moieties.

The reaction of 2-sulfobenzoic acid derivatives with phosphorus pentachloride (PCl₅) is a robust method for the formation of this compound. A notable approach involves the use of o-sulfobenzoic anhydride (B1165640) as the starting material. The reaction with PCl₅ effectively converts the anhydride to the desired di-acid chloride. orgsyn.org This method is advantageous as it starts from a readily available derivative of 2-sulfobenzoic acid. The general reaction of sulfonic acids or their salts with phosphorus pentachloride is a well-established procedure in organic synthesis. For instance, benzenesulfonyl chloride can be prepared by reacting sodium benzenesulfonate (B1194179) with phosphorus pentachloride at elevated temperatures (170–180 °C) for several hours. nih.gov

| Starting Material | Chlorinating Agent | Key Conditions | Product | Reference |

| o-Sulfobenzoic anhydride | Phosphorus pentachloride | Not specified | This compound | orgsyn.org |

| Sodium benzenesulfonate | Phosphorus pentachloride | 170–180 °C, 15 hours | Benzenesulfonyl chloride | nih.gov |

Synthesis via Hydrolysis of Saccharin (B28170) and Subsequent Chlorination

Saccharin, a well-known artificial sweetener, is chemically o-sulfobenzoic imide. Its structure provides a readily available source of the o-sulfobenzoic acid backbone. The synthesis of this compound from saccharin would conceptually involve the hydrolysis of the imide to 2-sulfobenzoic acid or its salt, followed by chlorination of both the sulfonic and carboxylic acid groups. While the synthesis of saccharin itself sometimes proceeds through intermediates like o-sulfobenzoic anhydride, the direct conversion of saccharin to this compound is not as commonly documented in readily available literature. orgsyn.orggoogle.com The preparation of saccharin can involve the diazotization of anthranilic acid esters, followed by reaction with sulfur dioxide to form an o-sulfochloride derivative, which is then cyclized. google.com

Preparation from Metal Salts of Sulfobenzoic Acid Compounds

A versatile and industrially relevant method for the preparation of chlorosulfonylbenzoyl chlorides involves the chlorination of metal salts of sulfobenzoic acids. A Japanese patent details a method for producing chlorosulfonylbenzoyl chloride compounds by reacting a metal salt of a sulfobenzoic acid with a chlorinating agent such as thionyl chloride, phosphorus trichloride (B1173362), or phosphorus pentachloride. rsc.org This process is applicable to the synthesis of this compound, with potassium 2-sulfobenzoate being cited as a potential starting material. rsc.org The reaction is typically carried out in a non-aqueous organic solvent, and after the chlorination, the metal chloride byproduct is removed by washing with acidic water. rsc.org This method offers a convenient and high-yield route to the desired product. rsc.org

| Starting Material | Chlorinating Agent | Solvent | Work-up | Product | Reference |

| Metal salt of sulfobenzoic acid | Thionyl chloride, PCl₃, or PCl₅ | Non-aqueous organic solvent | Acidic water wash | Chlorosulfonylbenzoyl chloride | rsc.org |

Advanced and Optimized Synthesis Approaches for Related Chlorosulfonylbenzoyl Chlorides

Direct Chlorosulfonation Strategies

Direct chlorosulfonation involves the simultaneous introduction of both the chlorosulfonyl and benzoyl chloride functionalities in a single step, typically starting from a simpler benzoic acid derivative. For instance, the synthesis of m-(chlorosulfonyl)benzoyl chloride can be achieved in a single step, which is considered an advantage over multi-step procedures that start from m-(chlorosulfonyl)benzoic acid. nih.gov

Thionyl Chloride-Mediated Conversions of Sulfobenzoate Salts

A prominent method for preparing chlorosulfonylbenzoyl chloride compounds involves the chlorination of sulfobenzoate metal salts using thionyl chloride (SOCl₂). google.com This approach is industrially relevant as metal salts of sulfobenzoic acids are often more stable and commercially available than their acidic counterparts. google.com

The process typically begins by charging a reaction vessel with the sulfobenzoate salt, such as sodium 3-sulfobenzoate, along with a solvent like toluene. A catalytic quantity of N,N-dimethylformamide (DMF) is introduced to facilitate the reaction. Thionyl chloride is then added, often dropwise, while maintaining a controlled temperature, for instance, around 70°C. The reaction proceeds for several hours to ensure complete conversion. google.com Upon completion, the mixture is cooled, and an acidic aqueous solution is added to dissolve the metal chloride byproduct (e.g., NaCl), enabling its removal through phase separation. google.com The final product is obtained after distilling the solvent from the isolated organic layer. A reported synthesis of 3-chlorosulfonylbenzoyl chloride using this method achieved a yield of 78% with a purity of 94.0%. google.com

Table 1: Thionyl Chloride-Mediated Synthesis of 3-Chlorosulfonylbenzoyl Chloride

| Starting Material | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield | Purity |

|---|

This table summarizes the reaction conditions and results for the synthesis of 3-chlorosulfonylbenzoyl chloride from its sodium salt as described in the literature. google.com

Exploitation of Catalytic Systems in Synthesis

Catalysis plays a pivotal role in the synthesis of chlorosulfonylbenzoyl chloride and related compounds, primarily by enhancing reaction rates and efficiency. In thionyl chloride-mediated conversions of both carboxylic acids and sulfobenzoate salts, N,N-dimethylformamide (DMF) is frequently employed as a catalyst. chemicalbook.com It acts as an activator, boosting the efficiency of the chlorination process. Temperature control is critical in these catalyzed reactions to prevent thermal decomposition and the formation of unwanted side products.

Beyond DMF, other catalytic systems have been developed for the synthesis of sulfonyl chlorides from different precursors. For example, a Sandmeyer-type reaction utilizing a copper (Cu) catalyst allows for the synthesis of sulfonyl chlorides from aniline (B41778) derivatives. organic-chemistry.org In this method, a stable sulfur dioxide surrogate, such as the DABCO-SO₂ complex (DABSO), is used in the presence of hydrochloric acid and the copper catalyst. organic-chemistry.org This approach provides a versatile route to a wide array of sulfonyl chlorides. organic-chemistry.org

Methodological Advancements in Synthesis

Recent advancements in synthetic methodologies have focused on improving the safety, scalability, and selectivity of processes for producing chlorosulfonylbenzoyl chloride analogues. Key developments include the adoption of continuous flow techniques and the design of highly chemoselective protocols.

Continuous flow chemistry has emerged as a powerful tool to address the safety and environmental challenges associated with traditional batch chlorosulfonation reactions. researchgate.net This technology offers superior control over reaction parameters, enhances safety by minimizing the volume of hazardous reagents at any given time, and can significantly improve process efficiency. nih.govrsc.org

A notable application is the continuous synthesis of m-sulfamoylbenzamide analogues, which starts from m-(chlorosulfonyl)benzoyl chloride. nih.gov Studies have demonstrated that transitioning from batch to a continuous-flow process, often employing continuous stirred-tank reactors (CSTRs), can lead to a substantial increase in spacetime yield. mdpi.com For instance, one optimized flow process produced 500g of an aryl sulfonyl chloride in 12 hours, achieving a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the comparable batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com This improvement is attributed to better mixing and heat transfer, which allows for reactions to be run at higher temperatures without sacrificing selectivity.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of an Aryl Sulfonyl Chloride

| Process Type | Output | Duration | Spacetime Yield |

|---|---|---|---|

| Optimized Batch | ~65 g | 6.5 h | 0.072 g mL⁻¹ h⁻¹ |

This table illustrates the enhanced productivity of continuous flow chemistry compared to traditional batch methods for the synthesis of aryl sulfonyl chlorides. mdpi.com

The development of chemoselective synthetic protocols is critical when working with multifunctional molecules like m-(chlorosulfonyl)benzoyl chloride, which contains two distinct reactive sites: an aroyl chloride and a sulfonyl chloride. nih.gov The inherent difference in reactivity between these two groups—the aroyl chloride being the more reactive—can be exploited to achieve selective transformations. nih.gov

Chemoselective procedures have been successfully designed for the synthesis of m-sulfamoylbenzamide analogues. nih.gov In these protocols, an amine is introduced to react preferentially with the more electrophilic aroyl chloride, leaving the sulfonyl chloride group intact for subsequent functionalization. Continuous flow techniques have proven particularly advantageous for enhancing this selectivity. nih.gov The precise control over reaction time and temperature in microreactors minimizes side reactions. nih.gov As a result, the chemoselectivity for the desired mono-amidation product can be increased from an average of 80% in batch reactions to as high as 94% in a continuous flow system. nih.gov Optimization studies have shown that adjusting parameters like flow rate and reactor temperature is key to achieving maximum chemoselectivity. nih.gov

Table 3: Optimization of Chemoselectivity in Continuous Flow Synthesis

| Flow Rate (F1, F2) | Flow Rate (F3) | Chip 1 Temp. | Chip 2 Temp. | Chemoselectivity |

|---|

This table presents data from a screening process to find the optimal conditions for the chemoselective synthesis of a m-sulfamoylbenzamide analogue in a continuous flow system. nih.gov

Reactivity and Mechanistic Investigations of 2 Chlorosulfonylbenzoyl Chloride

Nucleophilic Acylation and Sulfonylation Reactions

The reaction of 2-chlorosulfonylbenzoyl chloride with nucleophiles can proceed via two main pathways: nucleophilic acyl substitution at the carbonyl carbon and nucleophilic substitution at the sulfonyl sulfur. The relative rates of these two reactions are dependent on the nature of the nucleophile and the reaction conditions. Generally, the acyl chloride is more reactive than the sulfonyl chloride towards most nucleophiles. This difference in reactivity allows for chemoselective reactions, where the acyl chloride can be selectively targeted while leaving the sulfonyl chloride group intact.

Reactions with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as amines, hydrazines, and ureas, readily react with this compound. These reactions are fundamental to the synthesis of a variety of important organic compounds, including sulfonamides and various heterocyclic systems. The initial site of attack is typically the more electrophilic acyl chloride, leading to the formation of an amide linkage. Subsequent reactions can then occur at the sulfonyl chloride group, either through intramolecular cyclization or intermolecular reaction with another nucleophile.

The reaction of this compound with primary and secondary amines, a process known as aminolysis, can lead to the formation of either aminosulfonyl carboxybenzamides or sulfonamides, depending on the stoichiometry and reaction conditions. Due to the higher reactivity of the acyl chloride, the initial reaction with an amine typically results in the formation of a 2-(chlorosulfonyl)benzamide derivative.

If a second equivalent of the same or a different amine is introduced, or if the reaction conditions are harsh enough to promote reaction at the less reactive sulfonyl chloride, a disubstituted product, a 2-(N-alkyl/aryl-sulfamoyl)benzamide, can be formed. However, by carefully controlling the reaction conditions, such as using a 1:1 molar ratio of the reactants at low temperatures, it is possible to achieve selective aminolysis at the acyl chloride position. This chemoselectivity is a valuable tool in organic synthesis, allowing for the stepwise functionalization of the this compound molecule.

The resulting 2-(chlorosulfonyl)benzamides are themselves versatile intermediates. The remaining sulfonyl chloride group can be subsequently reacted with a different nucleophile to introduce a second element of diversity, leading to the synthesis of a wide range of polysubstituted aromatic compounds.

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline (B41778) | N-phenyl-2-(chlorosulfonyl)benzamide | Dichloromethane, 0 °C to rt | ~90 | researchgate.net |

| Benzylamine | N-benzyl-2-(chlorosulfonyl)benzamide | Diethyl ether, 0 °C | High | N/A |

| Piperidine | (2-(chlorosulfonyl)phenyl)(piperidino)methanone | Tetrahydrofuran, -10 °C | >95 | N/A |

This table is illustrative and based on general knowledge of aminolysis reactions. Specific yields and conditions can vary based on the full experimental details.

The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions with binucleophiles like hydrazines and diamines. In these reactions, the nucleophile typically reacts sequentially with both the acyl chloride and the sulfonyl chloride moieties to form a new ring system.

The reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of benzothiadiazine structures. While the direct synthesis of a "trione" from the unsubstituted hydrazine is not prominently documented, a plausible pathway involves the initial reaction of hydrazine with the acyl chloride to form a 2-(chlorosulfonyl)benzoyl hydrazide. Subsequent intramolecular cyclization, potentially under basic conditions, would involve the reaction of the terminal hydrazine nitrogen with the sulfonyl chloride group. The formation of a trione (B1666649) structure would necessitate the presence of an additional carbonyl group, which is not inherent to the starting materials. However, the reaction with substituted hydrazines or subsequent oxidation could lead to related dione (B5365651) or trione systems. A more common route to similar structures, such as 1,2,4-benzothiadiazine-3-one 1,1-dioxides, involves the cyclization of o-aminobenzenesulfonamides with reagents like urea (B33335) or isocyanates. nih.govnih.gov

| Hydrazine Derivative | Intermediate | Cyclization Conditions | Heterocyclic Product | Yield (%) | Reference |

| Hydrazine hydrate | 2-(Chlorosulfonyl)benzoyl hydrazide | Base (e.g., Triethylamine) | 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide | Moderate | Hypothetical |

| Phenylhydrazine | 2-(Chlorosulfonyl)-N'-phenylbenzoyl hydrazide | Heat | 2-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | N/A | Hypothetical |

This table presents hypothetical reaction pathways as direct literature evidence for the synthesis of benzothiadiazinetriones from this compound is scarce.

The synthesis of eight-membered heterocyclic rings such as dibenzothiadiazocines from this compound is a more complex transformation that typically requires a specific bifunctional reagent to bridge the two reactive sites in an intramolecular fashion. A potential synthetic strategy would involve the reaction of this compound with a molecule containing two nucleophilic centers appropriately spaced, such as 2-aminobenzylamine.

The initial step would likely be the acylation of the more nucleophilic primary amine of 2-aminobenzylamine to form N-(2-aminobenzyl)-2-(chlorosulfonyl)benzamide. Subsequent intramolecular cyclization, promoted by a base, would involve the reaction of the remaining aromatic amine with the sulfonyl chloride to form the dibenzo[b,g] nih.govresearchgate.netnih.govthiadiazocine ring system. The success of such a cyclization would be highly dependent on the conformational flexibility of the intermediate and the absence of competing intermolecular side reactions.

| Diamine Reactant | Intermediate | Cyclization Conditions | Heterocyclic Product | Yield (%) | Reference |

| o-Phenylenediamine (B120857) | N-(2-aminophenyl)-2-(chlorosulfonyl)benzamide | High temperature, catalyst | Dibenzo[b,f] nih.govresearchgate.netnih.govthiadiazepine derivative | Low | mdpi.com |

| 2-Aminobenzylamine | N-(2-aminobenzyl)-2-(chlorosulfonyl)benzamide | Base, high dilution | Dibenzo[b,g] nih.govresearchgate.netnih.govthiadiazocine-6,6-dioxide | N/A | Hypothetical |

This table includes a documented reaction with o-phenylenediamine leading to a seven-membered ring and a hypothetical pathway to an eight-membered ring.

The reaction of this compound with urea or thiourea (B124793) can lead to the formation of seven-membered heterocyclic rings known as benzothiadiazepines. This reaction likely proceeds through a multi-step sequence. The initial reaction is the acylation of urea or thiourea at one of its amino groups by the acyl chloride function of this compound. This would form an N-(2-chlorosulfonylbenzoyl)urea or thiourea intermediate.

Subsequent intramolecular cyclization would then occur through the reaction of the other amino group of the urea or thiourea moiety with the sulfonyl chloride. This ring-closing step is often facilitated by the use of a base to deprotonate the nucleophilic nitrogen, enhancing its reactivity towards the sulfonyl chloride. The resulting benzothiadiazepine ring system would contain the sulfonamide group and one or two carbonyl/thiocarbonyl groups within the seven-membered ring.

| Reactant | Intermediate | Cyclization Conditions | Heterocyclic Product | Yield (%) | Reference |

| Urea | N-(2-Chlorosulfonylbenzoyl)urea | Base (e.g., Sodium Hydride) | 1,3,5-Benzothiadiazepine-2,4-dione 1,1-dioxide | N/A | Hypothetical |

| Thiourea | N-(2-Chlorosulfonylbenzoyl)thiourea | Base (e.g., Potassium Carbonate) | 2-Thioxo-2,3,4,5-tetrahydro-1,3,5-benzothiadiazepin-4-one 1,1-dioxide | N/A | Hypothetical |

The reactions presented in this table are based on established principles of heterocyclic synthesis, though direct literature precedents for these specific transformations may be limited.

Cyclization Reactions with Hydrazines and Diamines

Reactions with Oxygen-Based Nucleophiles Leading to Esters and Sulfonates

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, can lead to the formation of either esters, sulfonates, or a mixture of both. The inherent difference in reactivity between the aroyl chloride and sulfonyl chloride groups governs the product distribution. Generally, the aroyl chloride is more reactive than the sulfonyl chloride. reddit.com

In reactions with simple alcohols or phenols, the nucleophilic attack typically occurs preferentially at the more electrophilic carbonyl carbon of the aroyl chloride, yielding the corresponding ester. This is a common and efficient method for the synthesis of esters. chemguide.co.uk The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The alcohol or phenol (B47542) attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion and form the ester. chemguide.co.uklibretexts.org The formation of sulfonate esters from the reaction of an alcohol with a sulfonyl chloride is also a well-established transformation. youtube.comlibretexts.orgunifi.it This reaction typically proceeds with retention of configuration at the alcohol's stereocenter, as it involves the breaking of the O-H bond of the alcohol, not the C-O bond. youtube.comlibretexts.org

However, the selectivity of the reaction can be influenced by the reaction conditions. For instance, the use of a base like pyridine (B92270) can facilitate the reaction at the sulfonyl chloride group. youtube.com The formation of arylsulfonates from phenols and sulfonyl chlorides can be achieved in good to excellent yields without the need for column chromatography by using a recrystallization-based purification technique. researchgate.net

The solvolysis of benzoyl chlorides in weakly nucleophilic media has been shown to proceed through a cationic pathway. mdpi.comsemanticscholar.orgresearchgate.netnih.gov The mechanism can range from S_N1 to S_N2 depending on the substituents and the solvent. mdpi.comresearchgate.net In contrast, the solvolysis of sulfonyl chlorides generally proceeds via a concerted S_N2 mechanism. nih.gov

Reactions with Sulfur-Based Nucleophiles Leading to Thioethers and Sulfides

Reactions of this compound with sulfur-based nucleophiles, such as thiols, can lead to the formation of thioesters and thioethers. Thiols and their corresponding thiolate anions are potent nucleophiles. libretexts.orgyoutube.com

The reaction of thiols with acyl chlorides is a standard method for the synthesis of thioesters. youtube.com Similar to the reaction with alcohols, the nucleophilic sulfur atom of the thiol attacks the carbonyl carbon of the aroyl chloride.

The formation of thioethers from sulfonyl chlorides is also a known transformation, often proceeding through a reduction of the sulfonyl chloride to a species that can then react with a thiol or its derivative. nih.govresearchgate.netresearchgate.net One method involves the phosphine-mediated deoxygenation of sulfonyl chlorides to form a transient intermediate that can be trapped by a thiol to form a thioether. nih.govresearchgate.net Another approach utilizes a nickel-catalyzed desulfonative cross-coupling reaction. researchgate.net

The reaction of 2-(chloroseleno)benzoyl chloride, a related compound, with various nucleophiles including thiols has been studied, demonstrating the complexity of reactions involving molecules with multiple reactive sites. researchgate.net

Chemoselectivity in Dual Reactive Centers

The presence of two different reactive electrophilic sites in this compound—the aroyl chloride and the sulfonyl chloride—presents a challenge and an opportunity for chemoselective transformations.

Differential Reactivity of the Aroyl Chloride and Sulfonyl Chloride Moieties

The aroyl chloride moiety is generally more reactive towards nucleophiles than the sulfonyl chloride moiety. reddit.comnih.gov This difference in reactivity can be exploited to achieve chemoselective reactions. For instance, by carefully choosing the nucleophile and reaction conditions, it is possible to selectively react at the aroyl chloride center while leaving the sulfonyl chloride group intact. nih.gov

The higher reactivity of the aroyl chloride can be attributed to the greater electrophilicity of the carbonyl carbon compared to the sulfur atom of the sulfonyl chloride. While the sulfonyl group is a strong electron-withdrawing group, the carbon of the acyl chloride is generally considered a harder electrophilic center than the sulfur of the sulfonyl chloride. reddit.com

The mechanism of nucleophilic substitution at a sulfonyl chloride is typically a concerted S_N2-like process, whereas substitution at an aroyl chloride proceeds through a tetrahedral intermediate (nucleophilic acyl substitution). libretexts.orgnih.govnih.gov This fundamental mechanistic difference also contributes to the observed differential reactivity.

Influence of Reaction Conditions on Chemoselective Transformations

The outcome of the reaction of this compound with nucleophiles can be significantly influenced by the reaction conditions, including temperature, solvent, and, in the case of continuous flow processes, mixing conditions.

Temperature plays a crucial role in controlling the chemoselectivity. Lowering the reaction temperature generally favors the more kinetically controlled product, which often results from the reaction at the more reactive aroyl chloride center. nih.gov Conversely, higher temperatures can provide the activation energy needed for the reaction to occur at the less reactive sulfonyl chloride site. nih.gov

The choice of solvent is also critical. The polarity and nucleophilicity of the solvent can influence the relative reactivity of the two electrophilic centers. mdpi.comnih.gov For example, in a study on the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, acetonitrile (B52724) was used as a solvent because water, DMF, or DMSO were not suitable due to their reactivity with the starting material. nih.gov It was observed that the chemoselectivity increased at lower concentrations in acetonitrile. nih.gov Solvents that can stabilize charged intermediates or transition states can alter the reaction pathway and, consequently, the product distribution. mdpi.comsemanticscholar.orgresearchgate.net

Continuous flow chemistry offers precise control over reaction parameters, including mixing, which can be particularly advantageous for managing chemoselectivity in reactions involving highly reactive species like this compound. rsc.orgnih.govnih.gov

In a continuous flow system, the rapid and efficient mixing of reactants can minimize the formation of side products by ensuring that the nucleophile reacts with the intended electrophilic center before it can diffuse and react with the other. nih.gov For the synthesis of m-sulfamoylbenzamide analogues, a continuous-flow process demonstrated increased selectivity at higher temperatures compared to batch reactions, which was attributed to the quasi-ideal mixing conditions. nih.gov This improved mixing helps to avoid unwanted reactions with the less reactive sulfonyl chloride. nih.gov The ability to precisely control residence time and temperature gradients within a microreactor further enhances the potential for achieving high chemoselectivity. nih.govrsc.org

Intramolecular Cyclization and Heterocycle Formation Mechanisms

The dual reactivity of this compound, possessing both a highly reactive acyl chloride and a sulfonyl chloride group, makes it a versatile precursor for the synthesis of various fused heterocyclic systems. The selective reaction of one group, typically the more electrophilic benzoyl chloride, with a binucleophile introduces a second nucleophilic center into the molecule, poised for a subsequent intramolecular cyclization with the sulfonyl chloride. This strategy allows for the construction of six-, seven-, and eight-membered heterocyclic rings containing a sulfonamide (sultam) or sulfonic ester (sultone) moiety fused to the benzene (B151609) ring. The reaction pathways, including the mechanisms of ring-closure, stereochemical outcomes, and the influence of substituents, are critical aspects of these synthetic transformations.

Ring-Closure Mechanisms for Six-, Seven-, and Eight-Membered Heterocycles

The formation of heterocycles from this compound typically proceeds via a two-step sequence. The first step is an intermolecular reaction with a bifunctional nucleophile (e.g., an amino alcohol, diamine, or diol). Due to the higher reactivity of the acyl chloride, this functional group is selectively acylated under controlled conditions. This reaction forms a linear intermediate which then undergoes an intramolecular cyclization to form the heterocyclic ring.

Formation of Six-Membered Heterocycles (Benzothiazine 1,1-Dioxides):

The reaction of this compound with a 1,2-dinucleophile, such as ethanolamine (B43304) or ethylenediamine, first yields the corresponding N-(2-hydroxyethyl)- or N-(2-aminoethyl)-2-(chlorosulfonyl)benzamide intermediate. The subsequent intramolecular cyclization occurs via nucleophilic attack of the terminal hydroxyl or amino group on the electrophilic sulfur atom of the sulfonyl chloride. This process, typically promoted by a base to deprotonate the nucleophile and neutralize the HCl byproduct, results in the formation of a six-membered ring.

For example, the reaction with ethanolamine would proceed as follows:

Acylation: The amino group of ethanolamine attacks the carbonyl carbon of the benzoyl chloride, displacing the chloride ion to form N-(2-hydroxyethyl)-2-(chlorosulfonyl)benzamide.

Cyclization (Intramolecular Sulfonamidation): In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the sulfonyl chloride, displacing the chloride and forming a 1,2,4-benzothiadiazine-1,1-dioxide derivative.

The synthesis of related six-membered 1,2,4-benzothiadiazine 1,1-dioxides is a well-established field, often involving the cyclization of o-aminobenzenesulfonamides with various reagents. nih.govresearchgate.net These syntheses underscore the general feasibility of forming this ring system through intramolecular sulfonamide bond formation.

Formation of Seven-Membered Heterocycles (Benzothiazepine 1,1-Dioxides):

The synthesis of seven-membered rings, such as 1,4-benzothiazepin-5-one-1,1-dioxides, can be achieved by using a 1,3-dinucleophile like 3-aminopropanol. The mechanism is analogous to the six-membered ring formation:

Acylation: Reaction of this compound with 3-aminopropanol leads to the formation of N-(3-hydroxypropyl)-2-(chlorosulfonyl)benzamide.

Cyclization: Subsequent base-mediated intramolecular cyclization via the terminal hydroxyl group attacking the sulfonyl chloride yields the seven-membered benzothiazepine (B8601423) ring system.

While direct examples starting from this compound are not prevalent in recent literature, various synthetic strategies for analogous seven-membered benzosultams and benzothiazepines have been developed, confirming the viability of such cyclizations. acs.orgnih.gov For instance, palladium-catalyzed annulation reactions have been employed to create seven-membered benzosultams diastereoselectively. acs.org

Formation of Eight-Membered Heterocycles (Benzothiazocine 1,1-Dioxides):

The construction of eight-membered rings is thermodynamically and kinetically less favorable than that of six- or seven-membered rings due to higher ring strain and unfavorable entropic factors. However, their synthesis is achievable using a 1,4-dinucleophile, such as 4-aminobutanol. The reaction would theoretically follow the same mechanistic pattern of initial acylation followed by a challenging intramolecular cyclization. The synthesis of related 5,1-benzothiazocines has been reported, indicating that the formation of such eight-membered sulfonated heterocycles is possible. acs.org High-dilution conditions are often necessary for such reactions to favor the intramolecular pathway over intermolecular polymerization.

The table below summarizes the general approach to forming these heterocycles from this compound and a generic bifunctional nucleophile H₂N-(CH₂)n-XH (where X = O or NH).

| Ring Size | Nucleophile (H₂N-(CH₂)n-XH) | Intermediate | Heterocyclic Product |

| Six-membered | n=2 (e.g., Ethanolamine) | N-(2-hydroxyethyl)-2-(chlorosulfonyl)benzamide | Dihydro-2H-benzo[e] acs.orgthieme-connect.comresearchgate.netthiadiazin-5(6H)-one 1,1-dioxide |

| Seven-membered | n=3 (e.g., 3-Aminopropanol) | N-(3-hydroxypropyl)-2-(chlorosulfonyl)benzamide | Tetrahydrobenzo[f] acs.orgthieme-connect.comthiazepin-5(2H)-one 1,1-dioxide |

| Eight-membered | n=4 (e.g., 4-Aminobutanol) | N-(4-hydroxybutyl)-2-(chlorosulfonyl)benzamide | 3,4,5,6-Tetrahydrobenzo[g] thieme-connect.commdpi.comthiazocin-6(2H)-one 1,1-dioxide |

Stereochemical Considerations in Cyclization Reactions

When the nucleophile used for the cyclization contains one or more stereocenters, the stereochemistry of the final heterocyclic product becomes a critical consideration. The intramolecular cyclization step can proceed with either retention or inversion of configuration at a chiral center, or it can lead to the formation of diastereomers if a new stereocenter is formed.

If the cyclization precursor contains a pre-existing stereocenter, for example in the side chain derived from a chiral amino alcohol, the integrity of this stereocenter is usually maintained during the cyclization as the bonds to the chiral carbon are not directly involved in the ring-forming reaction.

However, if a new stereocenter is generated during the cyclization, the reaction may be either stereoselective or stereospecific. For instance, in the synthesis of complex benzosultam-fused heterocycles, diastereoselectivity is a key factor. thieme-connect.comthieme-connect.com Recent studies on the synthesis of benzosultam-fused tetrahydroquinazolines via [4+2]-cycloaddition reactions have reported excellent diastereoselectivities (dr >20:1). thieme-connect.com Similarly, diastereoselective methods for accessing seven-membered benzosultams have been developed. acs.org

The stereochemical outcome is influenced by several factors:

Mechanism of Cyclization: The geometry of the transition state during the ring-closure step is paramount.

Conformational Preferences: The lowest energy conformation of the acyclic precursor will dictate the facial selectivity of the intramolecular attack.

Chiral Auxiliaries: In asymmetric synthesis, chiral auxiliaries can be incorporated to direct the stereochemical course of the reaction. Benzosultams themselves are often used as chiral auxiliaries in other reactions. mdpi.com

Catalyst: The use of chiral catalysts can induce high levels of stereoselectivity in the formation of the heterocyclic products.

While specific studies on the stereochemistry of cyclizations originating from this compound are scarce, the principles established in the broader field of benzosultam synthesis are directly applicable. thieme-connect.comresearchgate.netmdpi.comthieme-connect.com

Electronic and Steric Effects of Substituents on Reaction Pathways

Substituents on both the benzene ring of the this compound and on the nucleophilic partner can significantly influence the reaction pathways, rates, and yields of the cyclization.

Electronic Effects:

On the Benzene Ring: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of both the carbonyl carbon and the sulfonyl sulfur. This can accelerate both the initial acylation and the subsequent cyclization step. Conversely, electron-donating groups (EDGs) decrease electrophilicity and may slow down the reaction rates.

On the Nucleophile: The nucleophilicity of the attacking group in the cyclization step is crucial. For instance, an amino group is a stronger nucleophile than a hydroxyl group, leading to faster cyclization rates. Substituents on the nucleophilic side chain can modulate this reactivity.

Steric Effects:

On the Benzene Ring: Bulky substituents ortho to the sulfonyl chloride group can sterically hinder the approach of the intramolecular nucleophile, potentially slowing down or even inhibiting the cyclization.

On the Nucleophile: Steric hindrance around the nucleophilic center in the side chain can also impede cyclization. For example, a secondary alcohol will react more slowly than a primary alcohol. The length and substitution pattern of the chain connecting the two nucleophilic centers determine the conformational flexibility and the feasibility of achieving the required geometry for the transition state of the cyclization. Ligand-controlled regioselectivity has been observed in the synthesis of five- or six-membered benzosultams, where steric factors play a deciding role. mdpi.com

The interplay of these effects is demonstrated in the synthesis of various benzosultams, where the choice of substituents on the starting arylsulfonamides can control the regioselectivity of the reaction. mdpi.com

The following table summarizes the expected influence of substituents on the intramolecular cyclization step.

| Substituent Position | Type of Group | Effect on Electrophilicity of Reaction Center | Expected Impact on Cyclization Rate |

| Aromatic Ring | Electron-Withdrawing (e.g., -NO₂) | Increase | Increase |

| Aromatic Ring | Electron-Donating (e.g., -OCH₃) | Decrease | Decrease |

| Nucleophilic Side Chain | Electron-Donating (e.g., -CH₃) | Increase (for amines) | Increase |

| Aromatic Ring (ortho) | Bulky Group (e.g., -tBu) | No direct electronic effect | Decrease (due to steric hindrance) |

| Nucleophilic Center | Bulky Group (e.g., secondary vs. primary) | No direct electronic effect | Decrease (due to steric hindrance) |

Applications in Advanced Organic Synthesis and Material Science Research

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The unique ortho-disposition of the acyl chloride and sulfonyl chloride functionalities on the benzene (B151609) ring makes 2-chlorosulfonylbenzoyl chloride an ideal precursor for the synthesis of various fused heterocyclic systems. By reacting with appropriate dinucleophiles, both reactive sites can be engaged to form new rings, leading to a diverse range of sulfur- and nitrogen-containing heterocycles.

A significant application of this compound is in the synthesis of 2H-1,2,3-benzothiadiazine 1,1-dioxides. These compounds are formed through a cyclization reaction with hydrazine (B178648). The process involves the transformation of a sulfonate salt to 2-formylbenzenesulfonyl chloride, a key intermediate, which is then cyclized with hydrazine to yield the benzothiadiazine dioxide core. researchgate.net This synthetic route provides reliable access to the parent 2H-1,2,3-benzothiadiazine 1,1-dioxide and its derivatives. researchgate.netresearchgate.net The resulting benzothiadiazine 1,1-dioxide scaffold is of interest because it combines the structural features of 1,2,4-benzothiadiazine 1,1-dioxides (known for diuretic and antihypertensive properties) and phthalazinones, which are used in treatments for various diseases. researchgate.net

Alkylation studies on 2H-1,2,3-benzothiadiazine 1,1-dioxide have shown that reactions can occur at both the N(2) and N(3) positions, leading to the formation of interesting mesoionic compounds in the latter case. researchgate.net The synthesis of related 1,2,4-benzothiadiazine 1,1-dioxides has also been achieved through methods like the palladium-catalyzed domino reaction of 2-azidosulfonamides and isocyanides. researchgate.net

The reactivity of this compound lends itself to the formation of other cyclic sulfonamides beyond the benzothiadiazine family. While specific examples of cyclothiadiazanones derived directly from this precursor are less commonly detailed, the fundamental reaction principle involves the interaction of both the sulfonyl chloride and acyl chloride groups with a suitable binucleophile containing nitrogen and other heteroatoms. This strategic approach allows for the construction of various heterocyclic sulfonamide rings, which are prevalent structures in medicinal chemistry.

The versatility of this compound extends to the synthesis of other complex heterocyclic systems. For instance, it serves as a starting point for producing 2,1-benzoxathiin-3-one 1,1-dioxide. researchgate.net Furthermore, chlorination of 2H-1,2,3-benzothiadiazine 1,1-dioxide, which is synthesized from this compound's precursors, can lead to various other heterocyclic structures depending on the reaction conditions. For example, chlorination in wet methylene (B1212753) chloride yields o-formylbenzenesulfonyl chloride, while in dimethylformamide, it can produce 4-chloro-2H-1,2,3-benzothiadiazine in low yields. researchgate.net Another example includes the synthesis of the 3H-2,3,4-benzothiadiazepine 2,2-dioxide system, which can be derived from related starting materials, showcasing the potential for creating seven-membered heterocyclic rings. researchgate.net

Building Blocks for Bioactive and Functional Molecules

The distinct reactivity of the aroyl chloride and sulfonyl chloride groups is exploited to build molecules with specific biological functions. The aroyl chloride is generally more reactive than the sulfonyl chloride, allowing for chemoselective reactions where one group reacts while the other remains available for subsequent transformations. nih.gov

This compound is a key starting material for the one-pot synthesis of meta-sulfamoylbenzamide analogues. nih.gov These compounds are recognized for their bioactivity, with some derivatives showing potential in treating neurodegenerative conditions like Huntington's and Parkinson's disease by inhibiting the SIRT2 deacetylase protein. nih.gov The synthetic strategy leverages the difference in reactivity between the two chloride groups. nih.gov

A chemoselective procedure, particularly in a continuous-flow process, has been developed to synthesize these analogues with high yields (ranging from 65-99%) and increased selectivity compared to batch reactions. nih.gov This method involves the sequential reaction with two different amines, first at the more reactive aroyl chloride site, followed by reaction at the sulfonyl chloride site. nih.gov

Table 1: Synthesis of m-Sulfamoylbenzamide Analogues

| Amine 1 (for Acyl Chloride) | Amine 2 (for Sulfonyl Chloride) | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | Azepane | N-phenyl-3-(azepan-1-ylsulfonyl)benzamide | Variable based on conditions | nih.gov |

| Note: This table represents a general scheme. A study synthesized 15 such analogues with yields between 65% and 99% using various amines in a continuous-flow system. | nih.gov |

The scaffolds derived from this compound are valuable as intermediates for creating enzyme inhibitors. For example, the resulting benzothiadiazine derivatives have been investigated as aldose reductase inhibitors, which are relevant for treating diabetes and its complications. nih.gov Several synthesized benzothiadiazine derivatives showed good inhibitory activity against this enzyme. nih.gov

Furthermore, some of these compounds also exhibit significant antioxidant properties. nih.gov One particular derivative demonstrated extremely high DPPH radical scavenging activity, indicating its potential as a multifunctional agent. nih.gov The ability to generate libraries of these compounds allows for the screening and identification of potent and selective enzyme inhibitors or molecular probes for various biological targets. nih.gov

Table 2: Bioactive Molecules Derived from Related Scaffolds

| Scaffold | Target/Activity | Significance | Reference |

|---|---|---|---|

| m-Sulfamoylbenzamide | SIRT2 Deacetylase Protein Inhibition | Potential treatment for Huntington's and Parkinson's disease. | nih.gov |

| Benzothiadiazine | Aldose Reductase Inhibition | Potential treatment for diabetic complications. | nih.gov |

| Benzothiadiazine | Antioxidant (DPPH radical scavenging) | Potential to mitigate oxidative stress. | nih.gov |

Compound Names

Table 3: List of Chemical Compounds

Development of Specialty Chemical Intermediates (e.g., Disinfectants, Herbicides, Mothproofing Agents)

The dual reactivity of this compound, possessing both a sulfonyl chloride and a benzoyl chloride group, makes it a versatile precursor for a range of specialty chemical intermediates. Its application in the synthesis of disinfectants, herbicides, and mothproofing agents is primarily through the formation of key structural motifs in these active compounds.

While direct application of this compound as a disinfectant is not its primary use, it serves as a crucial building block in the synthesis of compounds with antimicrobial properties. One significant application is in the production of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives. Saccharin itself is widely known as an artificial sweetener, but its derivatives have been explored for their biocidal activities. The synthesis of saccharin can be achieved through a pathway where an o-sulfobenzoic anhydride (B1165640) is a key intermediate. google.com this compound can be readily converted to this anhydride. google.com Furthermore, modifications of the saccharin structure, which can be initiated from precursors like this compound, have led to a library of novel compounds with potential therapeutic and disinfectant applications. nih.govresearchgate.net

In the field of agriculture, this compound is a valuable intermediate in the synthesis of certain classes of herbicides, particularly sulfonylureas. Sulfonylurea herbicides are known for their high efficacy at low application rates and their targeted action against the enzyme acetohydroxyacid synthase (AHAS) in plants. nih.gov The general structure of a sulfonylurea involves a sulfonyl group bridged to a urea (B33335) moiety, which in turn is connected to a heterocyclic group. The synthesis of these complex molecules can utilize this compound as a source for the sulfonyl-containing aromatic ring. The reaction typically involves the coupling of the sulfonyl chloride group with an appropriate amine or isocyanate, followed by further reactions to build the rest of the herbicide molecule. google.comgoogle.comresearchgate.net

The application of this compound in the synthesis of mothproofing agents is less direct but follows a similar principle of providing a key chemical scaffold. The effectiveness of many mothproofing agents relies on the presence of specific aromatic structures, often halogenated, which are repellent or toxic to keratin-digesting insect larvae. While specific examples directly starting from this compound are not extensively documented in publicly available research, its reactive nature allows for its incorporation into more complex molecules that could possess such properties. The synthesis would likely involve the reaction of the sulfonyl chloride or benzoyl chloride group with other aromatic or heterocyclic amines to create compounds with the necessary structural features for moth repellency.

Contributions to Material Science Applications

The unique molecular architecture of this compound also lends itself to applications in material science, particularly in the synthesis of organic electronic and optical materials. Its ability to form stable, conjugated systems makes it a target for researchers developing advanced materials.

Role in the Synthesis of Organic Light-Emitting Diode (OLED) Components

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel materials for various layers of the device are critical for improving efficiency, color purity, and lifespan. While this compound is not a primary component in commercially available OLEDs, its derivatives have been investigated for their potential use in these devices, particularly as host materials, and in hole-transporting layers (HTL) and electron-transporting layers (ETL). rsc.orgresearchgate.netfrontiersin.org

Similarly, the carbazole (B46965) and triphenylamine (B166846) moieties, which are common building blocks for hole-transporting materials, can be functionalized with sulfonyl-containing groups to enhance their thermal stability and morphological properties. mdpi.comnih.gov The rigid structure that can be derived from this compound can contribute to a higher glass transition temperature (Tg), which is crucial for preventing the crystallization of thin organic films in OLED devices and thus extending their operational lifetime.

Development of Optical Brightener Compounds

Optical brighteners, or fluorescent whitening agents (FWAs), are compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm). This blue fluorescence makes materials appear whiter and brighter. This compound can serve as a precursor for certain types of optical brighteners, particularly those based on the benzoxazole (B165842) and stilbene-triazine scaffolds. researchgate.netgoogle.comresearchgate.netnih.govresearchgate.netnih.govgoogle.com

In the synthesis of benzoxazole-based optical brighteners, a key step is the condensation of an o-aminophenol derivative with a carboxylic acid or its derivative. researchgate.netgoogle.com The benzoyl chloride functionality of this compound can undergo this reaction. The resulting molecule would contain the core benzoxazole structure responsible for fluorescence, with the sulfonyl chloride group available for further modification to fine-tune the compound's properties, such as its solubility and affinity for specific substrates like polyester (B1180765) fibers.

For the commercially significant class of stilbene-triazine optical brighteners, the synthesis involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and various amines. researchgate.netnih.govresearchgate.netnih.govgoogle.com While not a direct starting material, the chemistry of this compound is relevant. Its derivatives can be designed to react with the triazine ring, introducing a sulfonyl-containing group that can influence the final properties of the optical brightener, such as its photostability and whiteness index.

Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 2-Chlorosulfonylbenzoyl chloride. slideshare.netbbhegdecollege.com By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The four protons on the benzene (B151609) ring are expected to exhibit complex splitting patterns due to spin-spin coupling. The positions of these signals are influenced by the strong electron-withdrawing effects of both the sulfonyl chloride (-SO₂Cl) and benzoyl chloride (-COCl) groups. These groups deshield the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm values). The proton ortho to the carbonyl group is typically the most deshielded. chemicalbook.com

In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in the molecule. docbrown.info The carbonyl carbon of the benzoyl chloride group will appear significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons directly bonded to the -SO₂Cl and -COCl groups will also be shifted downfield, while the other aromatic carbons will appear at chemical shifts characteristic of substituted benzene rings. rsc.org Two-dimensional NMR techniques, such as COSY and HMQC, can be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule. bas.bgyoutube.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Analysis Type | Predicted Chemical Shift (δ) / Pattern | Assignment |

|---|---|---|

| ¹H NMR | 8.1 - 8.3 ppm (multiplet) | Aromatic Protons (H) |

| 7.6 - 7.9 ppm (multiplet) | Aromatic Protons (H) | |

| ¹³C NMR | ~166 ppm | Carbonyl Carbon (C=O) |

| 130 - 145 ppm | Aromatic Carbons (C-SO₂Cl, C-COCl) |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its two primary functional groups. libretexts.org

The benzoyl chloride moiety will exhibit a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing at a high wavenumber (around 1770-1800 cm⁻¹) due to the electron-withdrawing effect of the adjacent chlorine atom. The sulfonyl chloride group will be characterized by two strong stretching vibrations for the S=O bonds: an asymmetric stretch around 1370-1390 cm⁻¹ and a symmetric stretch around 1170-1190 cm⁻¹. Additionally, the spectrum will contain bands corresponding to C-Cl and S-Cl stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations. docbrown.info The absence of a broad O-H stretching band around 3000 cm⁻¹ would confirm the absence of the corresponding carboxylic acid, a potential hydrolysis impurity. youtube.com

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Benzoyl Chloride | 1770 - 1800 | Strong, Sharp |

| S=O Asymmetric Stretch | Sulfonyl Chloride | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | Sulfonyl Chloride | 1170 - 1190 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | Aryl Chloride | 1000 - 1100 | Medium |

Employment of Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophoric systems. The aromatic ring in this compound acts as the primary chromophore, absorbing UV light to promote π → π* electronic transitions. nih.govresearchgate.net

The presence of the carbonyl and sulfonyl chloride groups, which act as auxochromes, is expected to influence the absorption maxima (λmax) and molar absorptivity. These electron-withdrawing groups can cause a bathochromic shift (shift to longer wavelengths) of the characteristic benzene absorption bands. The UV-Vis spectrum, typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like acetonitrile (B52724), can be useful for quantitative analysis and for monitoring reactions involving changes to the aromatic system. researchgate.netnih.gov

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Hexane | ~245 nm | π → π* |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. slideshare.net

For this compound (C₇H₄Cl₂O₃S), the molecular weight is approximately 254 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion: the M+ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. chemguide.co.uk

Electron ionization (EI) would likely cause extensive fragmentation. libretexts.orglibretexts.org Plausible fragmentation pathways include the loss of a chlorine radical (-Cl), the sulfonyl chloride group (-SO₂Cl), or the benzoyl chloride group (-COCl), leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the molecule. miamioh.edu

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 254 / 256 / 258 | [C₇H₄³⁵Cl₂O₃S]⁺ / [C₇H₄³⁵Cl³⁷ClO₃S]⁺ / [C₇H₄³⁷Cl₂O₃S]⁺ | Molecular Ion (M⁺, M⁺+2, M⁺+4) |

| 219 | [M - Cl]⁺ | Loss of a Chlorine atom |

| 139 | [M - SO₂Cl]⁺ | Loss of the Sulfonyl chloride group |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and are widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for analysis. sielc.comjocpr.com Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs strongly. This method can effectively separate the target compound from starting materials, byproducts, and degradation products, such as the corresponding diacid formed by hydrolysis.

Gas Chromatography (GC) can also be employed, but challenges may arise due to the high reactivity and relatively low volatility of this compound. The compound could potentially react with active sites on the GC column or degrade at high injector temperatures. chromforum.org To overcome this, derivatization is often employed, where the reactive acyl chloride is converted into a more stable and volatile derivative, such as an ester or amide, prior to analysis. Both HPLC and GC are invaluable for determining the percent purity of a sample and for tracking the consumption of reactants and the formation of products over time in a chemical reaction.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate (B84403) or acetate) | |

| Detection | UV at ~245 nm | |

| Flow Rate | 1.0 mL/min | |

| GC | Column | Fused silica (B1680970) capillary (e.g., 5% phenyl-methylpolysiloxane) |

| Method | Often requires derivatization to form a stable amide or ester |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-chlorosulfonylbenzoyl chloride. While specific studies on this exact molecule are not abundant, extensive research on related arenesulfonyl chlorides and benzoyl chlorides provides a solid foundation for predicting its properties.

The electronic structure is characterized by two highly electrophilic centers: the carbon atom of the carbonyl chloride group and the sulfur atom of the chlorosulfonyl group. DFT calculations on similar molecules, such as arenesulfonyl chlorides, have shown that the presence of electron-withdrawing groups on the aromatic ring significantly influences the reactivity. semanticscholar.org The chlorosulfonyl group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reactivity indices, such as Fukui functions and local electrophilicity values, can be calculated to pinpoint the most reactive sites within the molecule. For related benzoyl chloride derivatives, the carbonyl carbon is consistently identified as a primary site for nucleophilic attack. researchgate.net In the case of this compound, it is anticipated that both the carbonyl carbon and the sulfonyl sulfur would exhibit high local electrophilicity.

The Hammett equation, a tool used to quantify the effect of substituents on the reactivity of aromatic compounds, has been applied to the chloride exchange reactions of arenesulfonyl chlorides. semanticscholar.org These studies reveal a positive ρ-value, indicating that electron-withdrawing substituents enhance the reaction rate by stabilizing the transition state. semanticscholar.org

Table 1: Calculated Reactivity Parameters for Substituted Arenesulfonyl Chlorides (Data extrapolated from related studies)

| Substituent (para/meta) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |

|---|---|---|

| 4-Me₂N | -0.66 | < 1 |

| 4-Me | -0.17 | ~ 0.5 |

| H | 0 | 1 |

| 3-CF₃ | 0.43 | > 1 |

This table illustrates the general trend of how electron-donating and electron-withdrawing substituents are expected to influence the reactivity of the sulfonyl chloride group, a principle applicable to this compound.

Mechanistic Modeling of Reaction Pathways and Transition States

The presence of two reactive functional groups in this compound allows for complex reaction pathways. Mechanistic modeling of the solvolysis of related arenesulfonyl chlorides suggests that these reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism at the sulfur atom. mdpi.com However, for some substrates, particularly those with electron-donating groups, an addition-elimination (S_A N) mechanism or a base-catalyzed S_N2 reaction has been proposed as a competing pathway. mdpi.com

For the benzoyl chloride moiety, solvolysis reactions can also exhibit dual reaction channels. rsc.org Depending on the solvent and the substituents on the aromatic ring, the mechanism can range from a carbonyl addition pathway, favored by less nucleophilic solvents and electron-withdrawing groups, to a more S_N2-like character. rsc.orgmdpi.com

In this compound, the strong electron-withdrawing nature of the chlorosulfonyl group is expected to favor a more associative S_N2 pathway or an addition-elimination mechanism for reactions at the carbonyl carbon. Theoretical calculations on ortho-substituted benzoyl chlorides have shown that the geometry of the transition state can be significantly distorted. mdpi.com

Table 2: Proposed Mechanistic Pathways for Solvolysis of Related Acyl and Sulfonyl Chlorides

| Compound Type | Proposed Mechanism(s) | Influencing Factors |

|---|---|---|

| Arenesulfonyl Chlorides | S_N2, S_A N, Base-catalyzed S_N2 | Substituent electronic effects, solvent nucleophilicity |

| Benzoyl Chlorides | Carbonyl addition, S_N2-like | Solvent ionizing power, substituent effects |

Prediction of Product Structures and Selectivity Patterns

Computational modeling can be used to predict the structures of reaction products and the selectivity of different reaction pathways. In reactions of this compound with nucleophiles, the selectivity will be governed by the relative reactivity of the carbonyl chloride and sulfonyl chloride groups.

Studies on similar bifunctional molecules, such as 2-(chloroseleno)benzoyl chloride, have shown that the nature of the nucleophile plays a crucial role in determining the reaction outcome. researchgate.net For instance, hard nucleophiles may preferentially attack the harder electrophilic center (the carbonyl carbon), while softer nucleophiles might favor reaction at the softer electrophilic center (the sulfonyl sulfur).

The product distribution in solvolysis reactions can also be predicted. For benzoyl chloride derivatives in aqueous alcohol mixtures, the selectivity for the formation of the corresponding ester versus the carboxylic acid is dependent on the solvent composition and the electronic nature of the substituents. rsc.org For this compound, the strong electron-withdrawing effect of the chlorosulfonyl group would likely influence this selectivity. Machine learning models have also been successfully employed to predict reaction performance and product yields in cross-coupling reactions, a technique that could be applied to predict the outcomes of reactions involving this compound. princeton.edu

Conformation Analysis and Conformational Landscapes

The conformation of this compound is significantly influenced by the steric and electronic interactions between the adjacent carbonyl chloride and chlorosulfonyl groups. Computational studies on ortho-substituted benzoyl chlorides and arenesulfonyl chlorides have consistently shown that bulky ortho substituents force the functional groups to twist out of the plane of the benzene (B151609) ring. semanticscholar.orgresearchgate.net

For 2,6-dichlorobenzoyl chloride, the preferred conformation is calculated to be one where the carbonyl chloride group is perpendicular to the aromatic ring. mdpi.comresearchgate.net This twisting disrupts the conjugation between the carbonyl group and the ring. A similar effect is expected for this compound, where both the chlorosulfonyl and carbonyl chloride groups are likely to be twisted out of the plane to minimize steric repulsion.

The conformational landscape of such molecules is often characterized by multiple local energy minima corresponding to different rotational isomers (rotamers). The barriers to rotation between these conformers can be calculated, and the most stable conformation can be identified. For ortho-alkyl substituted arenesulfonyl chlorides, an enhanced reactivity has been attributed to a rigid, sterically congested structure. semanticscholar.org

Table 3: Torsional Angles and Rotational Barriers for Related Compounds (Illustrative data based on computational studies of similar molecules)

| Compound | Dihedral Angle (X-C-C=O) | Rotational Barrier (kcal/mol) |

|---|---|---|

| Benzoyl Chloride | ~0° (Planar) | Low |

| 2,6-Dichlorobenzoyl Chloride | ~90° (Perpendicular) | Higher |

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthesis Routes (Green Chemistry Principles)

A primary goal for the future of 2-chlorosulfonylbenzoyl chloride is the development of more environmentally friendly and sustainable methods for its synthesis. Traditional methods often rely on harsh reagents like chlorosulfonic acid. mdpi.com Green chemistry principles are being applied to create safer and more efficient processes.

Key research areas include:

Alternative Reagents: Investigation into milder and more selective chlorinating and sulfonating agents to replace hazardous chemicals. This includes exploring solid-supported reagents and enzymatic processes to minimize waste and enhance safety.

Greener Solvents: Reducing or eliminating the use of volatile organic solvents by developing solvent-free reaction conditions or employing more benign alternatives like ionic liquids.

Catalytic Systems: The design of catalytic routes for the synthesis of this compound is a high-priority. Catalytic methods offer the potential for greater efficiency, reduced byproducts, and milder reaction conditions. For instance, catalysts like ZrO₂·nH₂O, FeCl₃, and ZnCl₂ have been reported for similar transformations. nih.gov

| Green Chemistry Approach | Target Improvement | Potential Methods |

| Alternative Reagents | Reduced Hazard & Waste | Solid-supported reagents, Enzymatic catalysis |

| Solvent Reduction | Lower Environmental Impact | Solvent-free synthesis, Ionic liquids, Supercritical fluids |

| Catalysis | Increased Efficiency & Safety | Development of novel catalysts for chlorosulfonation |

Exploration of Novel Reactivity and Transformation Pathways

While the fundamental reactivity of the acyl chloride and sulfonyl chloride groups is well-understood, researchers are actively seeking to uncover new chemical transformations. The goal is to leverage the unique electronic and steric properties of this compound for novel synthetic applications.

Future explorations in this area may include:

Chemoselective Reactions: Developing highly selective methods that can target one of the reactive sites while leaving the other intact is a significant area of interest. This would enable more controlled and efficient synthetic strategies.

Domino and Cascade Reactions: Designing multi-component reactions that are initiated by the reactivity of this compound to rapidly construct complex molecular architectures from simple precursors.

Modern Synthetic Methods: Applying contemporary techniques such as photoredox catalysis and electrosynthesis to unlock unprecedented reaction pathways.

Expansion of Applications in Complex Molecule Synthesis and Diversification

The bifunctional nature of this compound makes it a valuable building block for creating diverse and intricate molecules. Its applications are expected to grow in several key sectors.

Projected areas of expansion are:

Medicinal Chemistry: Its role as a scaffold or key intermediate in the synthesis of new pharmaceutical compounds is a major focus. The ability to easily introduce both sulfonyl and carbonyl functionalities is advantageous for generating libraries of molecules for biological screening. For example, related m-sulfamoylbenzamide analogues have shown potential in treating neurodegenerative diseases like Huntington's and Parkinson's. nih.gov

Materials Science: The rigid structure and reactive groups of this compound make it a promising candidate for the development of new polymers and functional materials with customized properties.

Agrochemicals: Similar to its utility in pharmaceuticals, this compound can be employed in the synthesis of novel herbicides and pesticides.

| Application Area | Potential Use of this compound | Example of Related Compound Activity |

| Medicinal Chemistry | Synthesis of drug candidates and compound libraries | m-Sulfamoylbenzamide analogues for neurodegenerative diseases nih.gov |

| Materials Science | Monomer or cross-linker for novel polymers | Creation of materials with tailored thermal or mechanical properties |

| Agrochemicals | Synthesis of new pesticides and herbicides | Development of more effective and selective crop protection agents |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound chemistry with modern automation technologies is a significant emerging trend. This can lead to faster discovery and optimization of chemical reactions.

Key aspects of this integration include:

Flow Chemistry: The reactive nature of this compound is well-suited for continuous flow manufacturing. mdpi.comresearchgate.net Flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates easier scaling from laboratory to industrial production. mdpi.comresearchgate.net A continuous-flow process for synthesizing m-sulfamoylbenzamide analogues from a related starting material has demonstrated increased selectivity at higher temperatures without the need for a catalyst. nih.gov

High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly screen the reactions of this compound with a vast array of substrates. This accelerates the discovery of new transformations and applications, and the large datasets generated can be used to optimize reaction conditions.

Q & A

Q. What are the recommended safety protocols for handling 2-chlorosulfonylbenzoyl chloride in laboratory settings?

- Answer: Handling requires strict adherence to GHS safety standards. Key precautions include:

- Personal Protective Equipment (PPE): Impervious gloves, sealed goggles, and protective lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of toxic vapors (e.g., hydrogen chloride gas released during decomposition) .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C to minimize decomposition .

Q. What synthetic routes are used to prepare this compound, and what are critical parameters for optimization?

- Answer: A common method involves sulfonation and chlorination of benzoic acid derivatives. For example:

- Example Synthesis (): Reacting the potassium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (10:1 molar ratio) and catalytic DMF at reflux yields 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

- Critical Parameters:

- Catalyst: DMF accelerates chlorination by forming reactive intermediates.

- Temperature: Reflux conditions (70–80°C) ensure complete conversion.

- Purity Control: Excess thionyl chloride must be removed via vacuum distillation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: Spectroscopic Techniques:

- NMR: H and C NMR confirm substitution patterns (e.g., sulfonyl and benzoyl chloride groups) .

- IR Spectroscopy: Peaks at 1770–1750 cm (C=O stretch) and 1370 cm (S=O stretch) validate functional groups .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 239.07) confirm molecular weight .

Chromatography: HPLC with UV detection monitors impurities (<2% by area) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Answer: Methods:

- DFT Calculations: Model reaction pathways (e.g., nucleophilic acyl substitution) using software like Gaussian. Parameters include Gibbs free energy () and charge distribution on the carbonyl carbon.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction rates .

Case Study: Calculations for 2-(trifluoromethyl)benzoyl chloride show electron-withdrawing groups increase electrophilicity, guiding derivatization strategies .

Q. What strategies resolve contradictions in reported reaction yields of derivatives across studies?

- Answer: Systematic Analysis Framework:

Variable Screening: Use DOE (Design of Experiments) to test factors like solvent polarity, temperature, and catalyst loading.

Byproduct Identification: LC-MS or GC-MS detects side products (e.g., sulfonic acid derivatives from hydrolysis) .

Reproducibility Checks: Replicate studies using standardized reagents (e.g., anhydrous thionyl chloride) and controlled humidity .

Example: Discrepancies in amidation yields (40–85%) were traced to residual moisture degrading the acyl chloride intermediate .

Q. What are the environmental degradation pathways of this compound, and how is ecotoxicity assessed?

- Answer: Degradation Pathways:

- Hydrolysis: In aqueous environments, forms 2-chlorosulfonylbenzoic acid and HCl, with a half-life of 2–5 days at pH 7 .

- Photolysis: UV exposure generates chlorinated radicals, which may react with organic matter .

Ecotoxicity Assessment: - Acute Toxicity: Daphnia magna assays (LC = 1.2 mg/L) .

- Bioaccumulation: Log = 2.8 suggests moderate bioaccumulation potential .

Mitigation: Advanced oxidation processes (e.g., ozonation) degrade 98% of the compound within 30 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.